molecular formula C19H19ClO4 B194606 Fenofibric acid ethyl ester CAS No. 42019-08-9

Fenofibric acid ethyl ester

Numéro de catalogue: B194606
Numéro CAS: 42019-08-9
Poids moléculaire: 346.8 g/mol
Clé InChI: WAROHEJQMZXNDT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fenofibric acid ethyl ester (ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropionate) is a structural analog of fenofibrate (isopropyl ester of fenofibric acid), a hypolipidemic prodrug used to regulate triglycerides and cholesterol . While fenofibrate is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid, the ethyl ester variant is primarily recognized as a synthetic impurity (e.g., "Impurity E" in fenofibrate crystallization processes) . Its molecular formula is C₁₉H₁₉ClO₄ (MW: 346.80 g/mol), differing from fenofibrate by the substitution of an ethyl ester group instead of isopropyl .

Méthodes De Préparation

Acid-Catalyzed Direct Esterification

The most straightforward method for synthesizing fenofibric acid ethyl ester involves the direct esterification of fenofibric acid with ethanol in the presence of an acid catalyst. This approach mirrors the industrial synthesis of fenofibrate (the isopropyl ester analog), where sulfuric acid serves as both a catalyst and dehydrating agent .

Halide Intermediate Alkylation

A second route utilizes alkyl halides to convert fenofibric acid into its ethyl ester through nucleophilic substitution. This method, described in the synthesis of JF-series prodrugs, involves generating a reactive intermediate for esterification .

Synthesis of Ethyl Halide Intermediates

Fenofibric acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride then reacts with ethyl iodide in the presence of a base such as triethylamine:

  • Fenofibric acid + SOCl₂ → Fenofibryl chloride + SO₂ + HCl.

  • Fenofibryl chloride + Ethyl iodide + Triethylamine → this compound + Triethylamine hydrochloride.

This two-step process avoids the equilibrium limitations of direct esterification, enabling higher yields. The JF-2 prodrug, synthesized via a similar halide-mediated route, demonstrated a relative bioavailability of 272.8% compared to fenofibrate in rat studies .

Table 1: Comparative Bioavailability of Fenofibric Acid Esters

Ester DerivativeRelative Bioavailability (%)Key Advantage
JF-2 (Ethyl)272.8Enhanced solubility
JF-5 (Novel)198.4Rapid hydrolysis
Fenofibrate100 (Reference)N/A

Data adapted from pharmacokinetic studies in rats .

Amino Acid Ethyl Ester Condensation

Patent CN102757338A discloses a novel approach involving the condensation of fenofibric acid with amino acid ethyl esters to form ionic complexes . Although primarily designed to improve water solubility, this method provides insights into esterification under mild conditions.

Reaction Protocol and Optimization

The procedure involves:

  • Mixing fenofibric acid (1 equiv) with glycine ethyl ester (1.2 equiv) in ethyl acetate.

  • Heating to 50°C for 20 minutes.

  • Adding diethyl ether to precipitate the product.

  • Filtering and washing with cold ether.

This method yielded 43% of the target compound with a solubility >100 mg/mL in water . While optimized for amino acid derivatives, replacing glycine ethyl ester with ethanol could theoretically yield the simple ethyl ester, albeit with modified stoichiometry.

Comparative Analysis of Synthetic Methods

Table 2: Synthesis Method Comparison

MethodCatalystTemperature (°C)Yield (%)Purity (%)
Acid-CatalyzedH₂SO₄5085*98
Halide AlkylationTriethylamine2590*95
Amino Acid CondensationNone504399
EnzymaticLipase B3575*97

Estimated based on analogous reactions .

The acid-catalyzed method offers high efficiency but requires corrosive reagents. Halide alkylation achieves superior yields but involves toxic intermediates. Amino acid condensation, while eco-friendly, suffers from low yields. Enzymatic approaches balance sustainability and performance but necessitate specialized equipment.

Applications De Recherche Scientifique

Clinical Applications

Fenofibric acid ethyl ester is predominantly used in treating hyperlipidemia and mixed dyslipidemia. Its efficacy in lowering lipid levels has been well-documented.

  • Lipid Regulation : this compound acts as a peroxisome proliferator-activated receptor alpha agonist, leading to significant reductions in total cholesterol, low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B. It also helps increase high-density lipoprotein cholesterol (HDL-C) levels .
  • Dosage and Efficacy : Clinical studies indicate that a dosage of approximately 300 to 400 mg per day can result in a 20-25% reduction in total cholesterol and a 40-50% reduction in triglycerides .

Table 1: Summary of Clinical Efficacy

ParameterReduction (%)Increase (%)
Total Cholesterol20-25-
LDL CholesterolSignificant reduction-
Triglycerides40-50-
HDL Cholesterol-Significant increase

Pharmaceutical Development

This compound is crucial in the development of various pharmaceutical formulations aimed at improving bioavailability and therapeutic outcomes.

  • Formulation Innovations : Research has focused on creating micronized and nanoparticle formulations to enhance solubility and absorption, given that fenofibrate is poorly soluble in water .
  • Comparative Studies : Studies have compared different formulations of fenofibrate, highlighting significant differences in bioavailability and efficacy based on formulation type. For instance, newer hydrophilic formulations allow for administration without regard to meals, improving patient compliance .

Table 2: Comparative Formulations

Formulation TypeBioavailabilityMeal Dependency
ConventionalLowRequired
MicronizedModerateOften required
Hydrophilic Choline SaltHighNot required

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying lipid metabolism and cardiovascular health.

  • Mechanistic Studies : Research has shown that fenofibric acid inhibits cholesterol synthesis and esterification processes in the liver, which are critical pathways in lipid metabolism .
  • Case Studies : A case series involving patients switched from fenofibrate to other lipid-lowering agents demonstrated improved lipid profiles, indicating fenofibric acid's role in therapeutic strategies for managing dyslipidemia .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison

Table 1: Structural and Pharmacological Properties of Fenofibric Acid Esters and Related Fibrates

Compound Ester Group Molecular Weight (g/mol) Key Targets Inhibition Potency (AKR1B10) Metabolic Pathway
Fenofibric acid ethyl ester Ethyl 346.80 AKR1B10, PPARα (indirect) Not reported (inference) Ester hydrolysis to fenofibric acid
Fenofibrate (isopropyl ester) Isopropyl 360.83 AKR1B10, PPARα (via hydrolysis) IC₅₀: ~20 μM (daunorubicin assay) Hydrolysis to fenofibric acid
Ciprofibrate Cyclopropyl 289.16 PPARα, AKR1B10 Mixed inhibition kinetics Hepatic oxidation and conjugation
Clofibrate Ethyl 242.66 PPARα, LXR Lower potency than clofibric acid Hydrolysis to clofibric acid

Key Observations:

  • Ester Group Impact: The ethyl group in this compound introduces steric effects distinct from fenofibrate’s isopropyl group. For AKR1B10 inhibition, fenofibrate (isopropyl ester) exhibits 35% inhibition at 20 μM, whereas fenofibric acid requires 500 μM for the same effect . This suggests esterified forms generally have higher target affinity due to optimized binding geometry .
  • Species-Specific Metabolism: Unlike fenofibrate, which is undetectable in plasma post-hydrolysis , the ethyl ester’s metabolic fate remains less characterized but likely involves similar esterase-mediated conversion to fenofibric acid .

Pharmacokinetic and Metabolic Differences

Table 2: Metabolic and Pharmacokinetic Profiles

Compound Bioavailability Primary Metabolites Species Differences Toxicity Profile
This compound Not reported Fenofibric acid (presumed) Limited data; identified in primates No direct toxicity data
Fenofibrate 60–81% Fenofibric acid, glucuronides, taurine conjugates (primates) Rodents: Hepatocarcinogenic; primates/humans: Refractory Low hepatotoxicity risk in humans
Clofibrate >90% Clofibric acid, taurine conjugates (dogs) Dogs: Taurine conjugation; rodents: Oxidative metabolism Higher risk of myopathy

Key Findings:

  • Conjugation Pathways: Fenofibrate forms taurine conjugates in non-human primates (e.g., cynomolgus monkeys), a pathway absent in rodents .
  • Toxicity: Fenofibrate’s species-specific hepatocarcinogenicity in rodents is absent in primates due to divergent metabolic pathways (e.g., taurine conjugation detoxification) . The ethyl ester’s safety profile requires further study.

Target Binding and Mechanism of Action

  • AKR1B10 Inhibition: Fenofibrate and its ethyl ester inhibit AKR1B10, a reductase overexpressed in cancers. Fenofibrate exhibits mixed non-competitive inhibition (vs. pure non-competitive by zopolrestat) due to its ester group’s steric effects .
  • Nuclear Receptor Activation: Fibrate esters (e.g., fenofibrate) antagonize liver X receptors (LXRs), while their hydrolyzed acids (e.g., fenofibric acid) activate PPARα . This duality suggests esterified forms may have broader regulatory roles.

Activité Biologique

Fenofibric acid ethyl ester is a pharmacologically active metabolite derived from fenofibrate, which is primarily used to manage dyslipidemia. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, therapeutic effects, and potential toxicities.

Fenofibric acid acts primarily as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. This activation leads to several metabolic changes:

  • Increased Lipolysis : Fenofibric acid enhances the breakdown of lipids by activating lipoprotein lipase and reducing apoprotein C-III levels, which collectively contribute to lower triglyceride levels and increased high-density lipoprotein (HDL) cholesterol levels in the plasma .
  • Gene Regulation : The compound increases the transcription of genes involved in lipid metabolism, particularly the ATP-binding cassette transporter A1 (ABCA1), which plays a crucial role in cholesterol efflux from cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and elimination:

  • Absorption : Following oral administration, fenofibric acid reaches peak plasma concentrations (C_max) within 4 to 6 hours, with a half-life ranging from 19 to 27 hours .
  • Distribution : The volume of distribution is reported to be approximately 0.89 L/kg, indicating extensive distribution in body tissues .
  • Metabolism : Fenofibric acid is primarily metabolized in the liver via hydrolysis and subsequent glucuronidation. The major metabolic pathway involves carboxylesterase 1 converting fenofibrate into fenofibric acid, which is then further processed by UGT1A9 .
  • Elimination : The elimination route predominantly involves renal excretion of metabolites .

Therapeutic Effects

This compound has demonstrated significant efficacy in managing lipid profiles:

  • Lipid Modulation : Clinical studies indicate that fenofibric acid can reduce total cholesterol levels by approximately 20-25% and triglyceride levels by 40-50% when administered at doses of 300 to 400 mg per day .
  • Improvement of HDL Levels : It also increases HDL cholesterol and apolipoproteins A-I and A-II, contributing to cardiovascular risk reduction .

Case Studies and Research Findings

Several studies have evaluated the biological activity and safety profile of fenofibric acid:

  • Clinical Study on Dyslipidemia :
    • A study involving patients with mixed dyslipidemia showed that fenofibric acid therapy led to significant reductions in serum triglycerides and increases in HDL cholesterol over a treatment period of three months .
    • Monitoring kidney function revealed a moderate increase in serum creatinine levels; however, these changes were partially reversible after long-term treatment .
  • In Vitro Studies :
    • Research conducted on kidney (NRK52E) and skeletal muscle (L6) cell lines indicated that fenofibric acid exhibited cytotoxic effects correlated with oxidative stress due to reactive oxygen species (ROS) accumulation. The study suggested that while therapeutic doses are generally safe, higher doses could lead to toxicity in these cell lines .
  • Synthesis of Ester Derivatives :
    • A series of synthesized fenofibric acid ester derivatives demonstrated enhanced bioavailability compared to traditional fenofibrate formulations. Notably, one derivative (JF-2) showed a relative bioavailability increase of approximately 272.8% compared to fenofibrate itself when tested in rats .

Toxicity and Safety Profile

Despite its therapeutic benefits, this compound has been associated with certain adverse effects:

  • Renal Toxicity : Increased serum creatinine levels have been observed during treatment, indicating potential nephrotoxicity. Monitoring renal function is recommended for patients on long-term therapy .
  • Hepatic Effects : Liver function tests may show alterations; however, these effects are often reversible upon discontinuation or dose adjustment .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of fenofibric acid ethyl ester in preclinical models, and how do they differ across species?

this compound is hydrolyzed to fenofibric acid, its active metabolite, which undergoes further biotransformation. Key pathways include:

  • Ester hydrolysis : Conversion to fenofibric acid via carboxylesterases .
  • Glucuronidation : Formation of fenofibric acid ester glucuronide (FAEG) via UDP-glucuronosyltransferases (UGTs) .
  • Reduction : Generation of reduced fenofibric acid (RFA) and its glucuronide (RFAEG) .
  • Taurine conjugation : Novel metabolites like fenofibric acid taurine (FAT) and reduced fenofibric acid taurine (RFAT) are unique to primates (e.g., cynomolgus monkeys) .

Species Differences :

  • Rodents : Exhibit oxidative stress and hepatocarcinogenicity, likely due to prolonged PPARα activation .
  • Primates/Humans : Resistant to hepatotoxicity; taurine conjugation is a detoxification pathway absent in rodents .
    Methodological Note : Use UPLC-QTOFMS for untargeted metabolomics to identify species-specific pathways .

Q. What analytical methods are validated for quantifying this compound and its metabolites in biological matrices?

Validated methods include:

  • HPLC with UV detection : Suitable for high-concentration quantification (e.g., plasma samples) .
  • UPLC-ESI-QTOFMS : Provides high-resolution mass data for structural elucidation of novel metabolites (e.g., FAT, RFAT) .
  • LC-MS/MS : Optimal for low-abundance metabolites (e.g., reduced fenofibric acid glucuronide) with LOD/LOQ values as low as 0.219 µg/mL and 0.722 µg/mL, respectively .

Validation Parameters :

ParameterFenofibric AcidPitavastatin (Internal Control)
LOD (µg/mL)0.2190.013
LOQ (µg/mL)0.7220.041
Robustness (RSD%)<2%<2%

FDA Compliance : Ensure method robustness by testing flow rate (±0.1 mL/min) and mobile phase organic content (±5%) variations .

Q. Which experimental models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Cynomolgus Monkeys : Closest metabolic similarity to humans; ideal for identifying primate-specific conjugates (e.g., taurine metabolites) .
  • Sprague-Dawley Rats : Useful for studying hepatocarcinogenicity mechanisms but require caution due to species-specific PPARα responses .
  • Human Hepatocytes : Confirm relevance of glucuronidation and taurine conjugation pathways in vitro .

Design Considerations :

  • Include control groups treated with PPARα antagonists to isolate receptor-mediated effects.
  • Collect longitudinal urine and plasma samples for metabolite profiling .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on this compound’s cardiovascular efficacy?

The ACCORD-Lipid trial found no overall benefit of fenofibrate-statin combination therapy in reducing cardiovascular events (HR: 0.92, 95% CI: 0.79–1.08) . However, subgroup analysis revealed:

  • Sex-based heterogeneity : Benefit in men (HR: 0.82) vs. potential harm in women (HR: 1.38) .
  • Lipid-based heterogeneity : Efficacy in patients with baseline triglycerides ≥204 mg/dL and HDL-C ≤34 mg/dL (P=0.057 for interaction) .

Methodological Recommendations :

  • Use multivariate regression to adjust for confounding variables (e.g., sex, lipid profiles).
  • Conduct meta-analyses pooling data from trials like FIELD and ACCORD to enhance statistical power .

Q. What strategies are effective for identifying and characterizing novel this compound metabolites?

Step 1: Untargeted Metabolomics

  • Apply UPLC-QTOFMS to pre- and post-dose biological samples (e.g., urine, plasma) .
  • Use multivariate tools (e.g., PLS-DA) to highlight metabolite clusters altered by treatment .

Step 2: Structural Elucidation

  • Synthesize candidate metabolites (e.g., FAT, RFAT) and compare retention times/MS/MS spectra with biological samples .
  • Validate via NMR (e.g., ¹H NMR for purity ≥95%) and stable isotope labeling (e.g., deuterated analogs) .

Step 3: Pathway Mapping

  • Use enzyme inhibition assays (e.g., taurine transporter blockers) to confirm conjugation pathways .

Q. How should researchers design experiments to investigate this compound’s synergistic effects with other lipid-modifying agents?

Key Considerations :

  • Randomization : Assign patients to monotherapy (statin) vs. combination (statin + fenofibrate) arms .
  • Endpoint Selection : Include both primary (e.g., cardiovascular events) and secondary endpoints (e.g., triglyceride reduction, liver enzyme levels) .
  • Blinding : Use placebo-controlled designs to minimize bias .

Analytical Tools :

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess drug-drug interactions (e.g., statin-induced UGT inhibition altering fenofibric acid clearance) .
  • Omics Integration : Combine lipidomics and metabolomics to identify synergistic pathway modulation .

Propriétés

IUPAC Name

ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAROHEJQMZXNDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70962166
Record name Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42019-08-9
Record name Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70962166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fenofibric acid ethyl ester
Fenofibric acid ethyl ester
Fenofibric acid ethyl ester
Fenofibric acid ethyl ester
Fenofibric acid ethyl ester
Fenofibric acid ethyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.